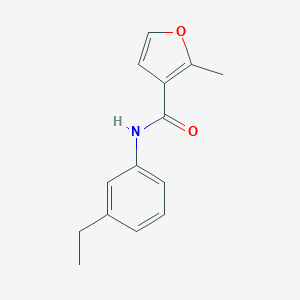![molecular formula C31H23N3O2S B335499 2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B335499.png)
2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, a thiazolyl group, and a quinolinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized by reacting 4-ethoxybenzaldehyde with appropriate reagents under controlled conditions.
Synthesis of the Naphthyl Thiazole Intermediate: The naphthyl thiazole moiety is prepared by reacting 2-naphthylamine with thioamide in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the naphthyl thiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired quinolinecarboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acids.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(((1-Bromo-2-naphthyl)oxy)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
Uniqueness
2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity allows for versatile applications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C31H23N3O2S |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H23N3O2S/c1-2-36-24-15-13-21(14-16-24)28-18-26(25-9-5-6-10-27(25)32-28)30(35)34-31-33-29(19-37-31)23-12-11-20-7-3-4-8-22(20)17-23/h3-19H,2H2,1H3,(H,33,34,35) |
Clé InChI |
RILCOGYPOHDWQH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ETHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B335419.png)
methylene]amino}benzoate](/img/structure/B335420.png)
![ETHYL 2-[3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B335421.png)
![1-[3-(4-Fluorophenyl)acryloyl]-4-{4-nitrophenyl}piperazine](/img/structure/B335424.png)

![6-Amino-1-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B335427.png)
![METHYL 2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B335428.png)
![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B335429.png)




